molecular formula C29H28N4O2 B606096 BI-847325 CAS No. 1207293-36-4

BI-847325

カタログ番号 B606096
CAS番号: 1207293-36-4
分子量: 464.569
InChIキー: FLBNLJLONKAPLR-DQSJHHFOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BI-847325 is a selective dual MEK/Aurora kinase inhibitor with IC50 values of 3, 25, 15, 25, and 4 nM for X. laevis Aurora B, human Aurora A and Aurora C, and human MEK1 and MEK2, respectively. It can inhibit the growth and survival of both treatment-naive and drug-resistant melanoma cell lines, decreasing the expression of MEK and Mcl-1 while increasing the expression of pro-apoptotic protein Bim. At 70 mg/kg, this compound induces apoptosis in treatment-naive and drug-resistant xenografted melanoma in vivo.
This compound is an orally available dual inhibitor of mitogen-activated protein kinase kinase (MEK) and Aurora kinases, with potential antineoplastic activity. Upon oral administration, MEK/Aurora kinase inhibitor BI 847325 selectively binds to and inhibits the activity of MEK, which both prevents the activation of MEK-dependent effector proteins and inhibits growth factor-mediated cell signaling. BI 847325 also binds to and inhibits the activity of the Aurora kinases A, B and C which may disrupt the assembly of the mitotic spindle apparatus, prevent chromosome segregation, and inhibit both cellular division and proliferation in Aurora kinase-overexpressing tumor cells.

科学的研究の応用

固形腫瘍の治療

BI-847325は、特に大腸がん、胃がん、乳がん、膵臓がんにおいて、固形腫瘍の治療に高い有効性を示しています。これは、これらの癌でしばしばアップレギュレートされるMEK/オーロラキナーゼのATP競合阻害剤として機能します。 この化合物は、in vitroおよびin vivoで強力な抗腫瘍活性を示しており、異種移植片モデルで有意な腫瘍退縮が観察されています {svg_1}.

血液がん療法

この化合物は、急性リンパ性白血病および骨髄性白血病などの血液がんにも有効です。MEK/オーロラキナーゼを選択的に阻害することで、重要なシグナル伝達経路が混乱し、癌細胞の死につながります。 これは、this compoundがこれらの白血病タイプの治療のための有望な候補であることを示しています {svg_2}.

未分化甲状腺癌(ATC)

This compoundは、甲状腺がんの最も致死的な亜型であるATCの攻撃的な挙動を抑制します。 3次元培養システムを使用したin vitro研究では、this compoundがATC細胞株でアポトーシスを誘導し、多剤耐性を低下させ、血管新生と浸潤を阻害できることが示されています {svg_3}.

併用療法の相乗効果

カペシタビンなどの他の化学療法剤と併用すると、this compoundは相乗効果を発揮します。この組み合わせは、トリプルネガティブ乳がんモデルでは完全寛解、大腸がんモデルでは部分退縮につながりました。 これは、this compoundが既存のがん治療の有効性を高める可能性があることを示唆しています {svg_4}.

キナーゼ機能の阻害

This compoundは、リン酸化ERK1/2およびリン酸化ヒストンH3のレベルが低下したことから明らかなように、MEK1/2およびオーロラキナーゼB(AURKB)の機能を効果的に阻害します。 この阻害は、癌細胞の増殖と生存を制御するために不可欠です {svg_5}.

肺癌におけるMAPK経路の標的化

肺癌の治療において、this compoundはMAPKに選択的に結合してその活性を阻害します。これにより、下流のエフェクタータンパク質の活性化が阻止され、肺癌細胞の増殖と生存が阻害されます。 さらに、細胞分裂と増殖に不可欠なパンオーロラキナーゼの活性を阻害します {svg_6}.

作用機序

Target of Action

BI-847325 is an ATP-competitive dual inhibitor of MEK and Aurora kinases . MEK1/2 and Aurora A/B kinases are the primary targets of this compound . These kinases play crucial roles in cell proliferation and cell cycle progression, making them important therapeutic targets in cancer treatment .

Mode of Action

This compound interacts with its targets by competitively inhibiting ATP, thereby preventing the phosphorylation and activation of MEK1/2 and Aurora A/B kinases . This inhibition results in decreased phospho-ERK1/2 and phospho-Histone H3 levels , which are downstream targets of MEK and Aurora kinases respectively .

Biochemical Pathways

The inhibition of MEK1/2 and Aurora A/B kinases by this compound affects the MAPK signaling pathway and the regulation of mitosis . The MAPK pathway is frequently deregulated in cancer, and its inhibition can prevent cell proliferation . On the other hand, Aurora kinases are responsible for the temporal and spatial regulation of mitosis . Their inhibition can disrupt cell cycle progression .

Result of Action

This compound has been shown to induce apoptosis and decrease multidrug resistance, cell cycle progression, proliferation, angiogenesis, and invasion at the molecular and/or cellular levels . It has also been found to induce thyroid differentiation markers in anaplastic thyroid carcinoma (ATC) cell lines .

Action Environment

The efficacy of this compound can be influenced by the genetic makeup of the cancer cells. For instance, it has been observed to have equipotent effects in BRAF-mutant cells, whereas in KRAS-mutant cells, MEK inhibition required higher concentrations than Aurora kinase inhibition . Furthermore, the compound has shown synergistic effects when combined with capecitabine, leading to complete remission in certain cancer models .

特性

IUPAC Name

3-[3-[N-[4-[(dimethylamino)methyl]phenyl]-C-phenylcarbonimidoyl]-2-hydroxy-1H-indol-6-yl]-N-ethylprop-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O2/c1-4-30-26(34)17-13-20-12-16-24-25(18-20)32-29(35)27(24)28(22-8-6-5-7-9-22)31-23-14-10-21(11-15-23)19-33(2)3/h5-12,14-16,18,32,35H,4,19H2,1-3H3,(H,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUQMWSIGPQEMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C#CC1=CC2=C(C=C1)C(=C(N2)O)C(=NC3=CC=C(C=C3)CN(C)C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1207293-36-4, 2128698-24-6
Record name BI 847325
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207293364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BI-847325
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2128698246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BI-847325
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXD8ZW7UVZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-3-(3-(((4-((dimethylamino)methyl)phenyl)amino)(phenyl)methylene)-2-oxoindolin-6-yl)-N-ethylpropiolamide
Reactant of Route 2
Reactant of Route 2
(Z)-3-(3-(((4-((dimethylamino)methyl)phenyl)amino)(phenyl)methylene)-2-oxoindolin-6-yl)-N-ethylpropiolamide
Reactant of Route 3
Reactant of Route 3
(Z)-3-(3-(((4-((dimethylamino)methyl)phenyl)amino)(phenyl)methylene)-2-oxoindolin-6-yl)-N-ethylpropiolamide
Reactant of Route 4
Reactant of Route 4
(Z)-3-(3-(((4-((dimethylamino)methyl)phenyl)amino)(phenyl)methylene)-2-oxoindolin-6-yl)-N-ethylpropiolamide
Reactant of Route 5
Reactant of Route 5
(Z)-3-(3-(((4-((dimethylamino)methyl)phenyl)amino)(phenyl)methylene)-2-oxoindolin-6-yl)-N-ethylpropiolamide
Reactant of Route 6
Reactant of Route 6
(Z)-3-(3-(((4-((dimethylamino)methyl)phenyl)amino)(phenyl)methylene)-2-oxoindolin-6-yl)-N-ethylpropiolamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。